molecular formula C8H12N2O B13951311 5-Cyclopentyl-1H-pyrazol-3-ol CAS No. 467248-37-9

5-Cyclopentyl-1H-pyrazol-3-ol

Cat. No.: B13951311
CAS No.: 467248-37-9
M. Wt: 152.19 g/mol
InChI Key: JLGLTWNOEJRGGG-UHFFFAOYSA-N
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Description

5-Cyclopentyl-1H-pyrazol-3-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound, characterized by a cyclopentyl group attached to the pyrazole ring, imparts specific chemical and biological properties that make it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopentyl-1H-pyrazol-3-ol typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopentyl-1H-pyrazol-3-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the pyrazole ring, leading to different substituted pyrazoles.

    Substitution: Substitution reactions, particularly with halogens, can produce halogenated derivatives of this compound.

Common Reagents and Conditions: Common reagents used in these reactions include bromine for bromination, hydrogen peroxide for oxidation, and various reducing agents for reduction reactions .

Major Products: The major products formed from these reactions include halogenated pyrazoles, oxidized derivatives, and reduced pyrazole compounds. These products have diverse applications in medicinal chemistry and materials science.

Scientific Research Applications

5-Cyclopentyl-1H-pyrazol-3-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Cyclopentyl-1H-pyrazol-3-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may interact with cyclin-dependent kinases, influencing cell cycle regulation and exhibiting anticancer properties . The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Uniqueness: 5-Cyclopentyl-1H-pyrazol-3-ol is unique due to the presence of the cyclopentyl group, which imparts specific chemical and biological properties

Properties

CAS No.

467248-37-9

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

5-cyclopentyl-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C8H12N2O/c11-8-5-7(9-10-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,9,10,11)

InChI Key

JLGLTWNOEJRGGG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC(=O)NN2

Origin of Product

United States

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